molecular formula C17H19N5 B13783445 N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline CAS No. 63589-29-7

N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline

Cat. No.: B13783445
CAS No.: 63589-29-7
M. Wt: 293.4 g/mol
InChI Key: FKJXEQVPDULPEI-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline is an organic compound known for its vibrant yellow to orange color. It is a solid that is soluble in organic solvents and is primarily used as a dye due to its stability and photoluminescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline typically involves the azo coupling reaction between N,N-diethylaniline and 3-amino-1H-indazole. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization of 3-amino-1H-indazole, followed by coupling with N,N-diethylaniline .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.

    Biology: Employed in staining techniques to visualize biological samples under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility properties.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline involves its interaction with molecular targets through its azo group. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their function and activity. The pathways involved include the inhibition of specific enzymes and the alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(1H-indazol-3-ylazo)aniline
  • N,N-Diethyl-4-(1H-pyrazol-3-ylazo)aniline
  • N,N-Diethyl-4-(1H-benzimidazol-3-ylazo)aniline

Uniqueness

N,N-Diethyl-4-(1H-indazol-3-ylazo)aniline stands out due to its unique combination of stability, solubility, and photoluminescent properties. These characteristics make it particularly valuable in applications requiring long-lasting and vibrant dyes .

Properties

CAS No.

63589-29-7

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

N,N-diethyl-4-(1H-indazol-3-yldiazenyl)aniline

InChI

InChI=1S/C17H19N5/c1-3-22(4-2)14-11-9-13(10-12-14)18-20-17-15-7-5-6-8-16(15)19-21-17/h5-12H,3-4H2,1-2H3,(H,19,21)

InChI Key

FKJXEQVPDULPEI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=NNC3=CC=CC=C32

Origin of Product

United States

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